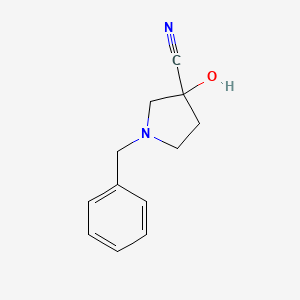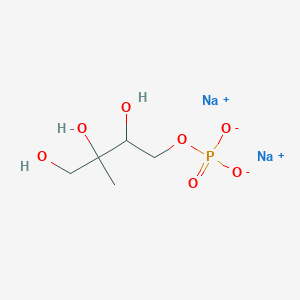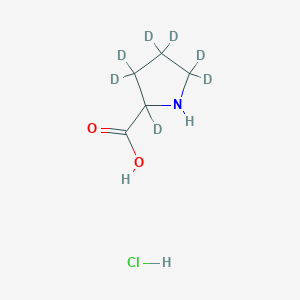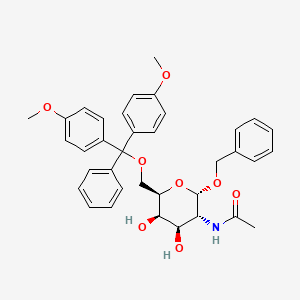
N-Acetyl-D-Glucosamine 3,4-Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-Glucosamine 3,4-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is a derivative of N-Acetyl-D-Glucosamine, which is an important amino sugar found in various biological systems. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 3,4-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives.
Applications De Recherche Scientifique
N-Acetyl-D-Glucosamine 3,4-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint disorders.
Industry: Utilized in the production of various biochemicals and as a research reagent in proteomics
Mécanisme D'action
The mechanism of action of N-Acetyl-D-Glucosamine 3,4-Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can be incorporated into glycoproteins and glycolipids, affecting cellular signaling and structural integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglucosamine (GlcNAc): A simpler derivative of glucosamine, widely used in biological research.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative with similar properties but different acetylation positions.
Uniqueness
N-Acetyl-D-Glucosamine 3,4-Diacetate is unique due to its specific acetylation at the 3 and 4 positions, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted interactions in biochemical pathways and makes it a valuable tool in research .
Propriétés
Formule moléculaire |
C12H19NO8 |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1 |
Clé InChI |
JCTNUTZHSLBEBB-HCZNEQIXSA-N |
SMILES isomérique |
CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)


![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)





![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
